molecular formula C15H15N4NaO4 B1262502 CAFFEINE and SODIUM BENZOATE CAS No. 8000-95-1

CAFFEINE and SODIUM BENZOATE

Cat. No.: B1262502
CAS No.: 8000-95-1
M. Wt: 338.29 g/mol
InChI Key: JWBPVFVNISJVEM-UHFFFAOYSA-M
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Description

Caffeine and sodium benzoate is a compound that combines caffeine, a well-known central nervous system stimulant, with sodium benzoate, a preservative that enhances the solubility of caffeine. This combination is often used in medical settings to treat respiratory depression and to stimulate the heart and breathing .

Preparation Methods

Synthetic Routes and Reaction Conditions

Caffeine is typically synthesized from xanthine derivatives through a series of methylation reactions. Sodium benzoate is produced by neutralizing benzoic acid with sodium hydroxide. The combination of caffeine and sodium benzoate is achieved by dissolving caffeine in water with the addition of sodium benzoate to increase its solubility .

Industrial Production Methods

In industrial settings, caffeine is extracted from coffee beans or synthesized chemically. Sodium benzoate is produced by the neutralization of benzoic acid. The two compounds are then combined in a controlled environment to ensure the correct proportions and purity .

Chemical Reactions Analysis

Types of Reactions

Caffeine and sodium benzoate undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Caffeine and sodium benzoate have a wide range of applications in scientific research:

Mechanism of Action

Caffeine acts as a central nervous system stimulant by blocking adenosine receptors, which increases the release of neurotransmitters like dopamine and norepinephrine. Sodium benzoate enhances the solubility and stability of caffeine, allowing for more efficient absorption and action. Together, they stimulate the heart and respiratory system, increasing alertness and reducing fatigue .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Caffeine and sodium benzoate is unique due to its dual role as a stimulant and preservative. This combination allows for versatile applications in both medical and industrial settings, providing benefits that similar compounds may not offer .

Properties

IUPAC Name

sodium;1,3,7-trimethylpurine-2,6-dione;benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2.C7H6O2.Na/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;8-7(9)6-4-2-1-3-5-6;/h4H,1-3H3;1-5H,(H,8,9);/q;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBPVFVNISJVEM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C1=CC=C(C=C1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N4NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5743-17-9 (Parent)
Record name Sodium caffeine benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008000951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00230002
Record name Sodium caffeine benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00230002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

8000-95-1
Record name Sodium caffeine benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008000951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium caffeine benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00230002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Caffeine sodium benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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